N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine
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Overview
Description
N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[45]deca-1,3-dien-4-amine is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridine Ring: Starting with pyridine derivatives, various functional groups can be introduced through electrophilic or nucleophilic substitution reactions.
Spirocyclic Ring Formation: The spirocyclic structure can be formed through cyclization reactions, often involving the use of catalysts and specific reaction conditions.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine involves its interaction with specific molecular targets. The pyridine ring may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can provide stability and specificity in binding to targets, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine: can be compared with other spiro compounds, such as spirooxindoles and spirocyclic lactams.
Pyridine Derivatives: Compounds like 2-pyridylmethylamine and 2-pyridylmethylketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which can impart unique chemical and biological properties.
Properties
CAS No. |
98390-62-6 |
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Molecular Formula |
C17H24N4 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-butyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]dec-1-en-4-imine |
InChI |
InChI=1S/C17H24N4/c1-2-3-12-19-16-17(10-6-4-7-11-17)21-15(20-16)14-9-5-8-13-18-14/h5,8-9,13H,2-4,6-7,10-12H2,1H3,(H,19,20,21) |
InChI Key |
MPTQKNJNZGJNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1C2(CCCCC2)N=C(N1)C3=CC=CC=N3 |
Origin of Product |
United States |
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